molecular formula C16H16Cl2O2S B14736610 1-Chloro-4-[2-[2-(4-chlorophenoxy)ethylsulfanyl]ethoxy]benzene CAS No. 5409-95-0

1-Chloro-4-[2-[2-(4-chlorophenoxy)ethylsulfanyl]ethoxy]benzene

Katalognummer: B14736610
CAS-Nummer: 5409-95-0
Molekulargewicht: 343.3 g/mol
InChI-Schlüssel: NVYUXFRCYDRUSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-4-[2-[2-(4-chlorophenoxy)ethylsulfanyl]ethoxy]benzene is an organic compound with the molecular formula C14H12Cl2O2S. This compound is characterized by the presence of chloro, phenoxy, and ethylsulfanyl groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Eigenschaften

CAS-Nummer

5409-95-0

Molekularformel

C16H16Cl2O2S

Molekulargewicht

343.3 g/mol

IUPAC-Name

1-chloro-4-[2-[2-(4-chlorophenoxy)ethylsulfanyl]ethoxy]benzene

InChI

InChI=1S/C16H16Cl2O2S/c17-13-1-5-15(6-2-13)19-9-11-21-12-10-20-16-7-3-14(18)4-8-16/h1-8H,9-12H2

InChI-Schlüssel

NVYUXFRCYDRUSE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1OCCSCCOC2=CC=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 1-Chloro-4-[2-[2-(4-chlorophenoxy)ethylsulfanyl]ethoxy]benzene typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chlorophenol and 1-chloro-4-nitrobenzene.

    Reaction Steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

1-Chloro-4-[2-[2-(4-chlorophenoxy)ethylsulfanyl]ethoxy]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or phenoxy groups, leading to the formation of various derivatives.

    Common Reagents and Conditions: Typical reagents include thionyl chloride, sodium sulfide, and potassium permanganate, with reactions often conducted under basic or acidic conditions.

Wissenschaftliche Forschungsanwendungen

1-Chloro-4-[2-[2-(4-chlorophenoxy)ethylsulfanyl]ethoxy]benzene is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is employed in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-Chloro-4-[2-[2-(4-chlorophenoxy)ethylsulfanyl]ethoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Vergleich Mit ähnlichen Verbindungen

1-Chloro-4-[2-[2-(4-chlorophenoxy)ethylsulfanyl]ethoxy]benzene can be compared with other similar compounds, such as:

    1-Chloro-4-(4-chlorophenoxy)benzene: This compound lacks the ethylsulfanyl group, resulting in different chemical properties and reactivity.

    1-Chloro-4-[2-(4-chlorophenoxy)ethoxy]benzene: Similar to the target compound but without the ethylsulfanyl group, leading to variations in its applications and interactions.

    1-Chloro-4-[2-(4-chlorophenoxy)ethylthio]benzene:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.